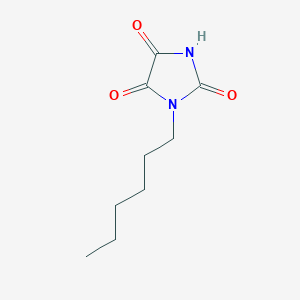
1-Hexylimidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylimidazolidine-2,4,5-trione is a heterocyclic compound that belongs to the imidazolidine family It is characterized by a hexyl group attached to the nitrogen atom of the imidazolidine ring, which contains three carbonyl groups at positions 2, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylimidazolidine-2,4,5-trione can be synthesized through the oxidation of glycoluril using potassium persulfate as an oxidant. The reaction is typically carried out in water at 75°C for 2 hours, resulting in a white solid product that is soluble in water and ethyl acetate . The structure of the product is confirmed by various spectroscopic techniques, including IR, ESI, 1H NMR, and X-ray crystal structure determination .
Industrial Production Methods: the synthesis of related imidazolidine-2,4,5-trione derivatives often involves the use of triphosgene, amines, and oxalyl chloride under basic conditions . These methods are efficient and provide good to excellent yields of the desired products.
Chemical Reactions Analysis
Types of Reactions: 1-Hexylimidazolidine-2,4,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of glycoluril to imidazolidine-2,4,5-trione is a key reaction, with potassium persulfate serving as the oxidant .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include potassium persulfate, triphosgene, amines, and oxalyl chloride . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and purity of the products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted imidazolidine derivatives, which can be further utilized in the synthesis of other heterocyclic compounds .
Scientific Research Applications
1-Hexylimidazolidine-2,4,5-trione has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In organic chemistry, it serves as an intermediate for the synthesis of imidazo[1,2-a]pyridines, pyrazines, and pyrimidines . In medicinal chemistry, derivatives of imidazolidine-2,4,5-trione have shown potential as antitumor agents, aldose reductase inhibitors, and thymidine phosphorylase suppressors . Additionally, some derivatives exhibit high thermal stability and improved chemical resistance, making them suitable for use in advanced materials .
Mechanism of Action
The mechanism of action of 1-hexylimidazolidine-2,4,5-trione involves the oxidation of glycoluril, where the protons are first oxidized to hydroxy groups, followed by the formation of dihydroxy glycoluril, which is not stable and transforms into imidazolidine-2,4,5-trione . This compound can interact with various molecular targets and pathways, depending on its specific derivatives and applications.
Comparison with Similar Compounds
1-Hexylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as 1,3-substituted imidazolidine-2,4,5-triones. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications . For example, 1-(4-chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione has shown higher acetylcholinesterase-inhibiting activity compared to this compound .
Similar Compounds
- 1-(4-chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione
- 1-(4-isopropylphenyl)-3-[(1R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione
Properties
CAS No. |
105685-94-7 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-hexylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-4-5-6-11-8(13)7(12)10-9(11)14/h2-6H2,1H3,(H,10,12,14) |
InChI Key |
PQTADOSMPJLSLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



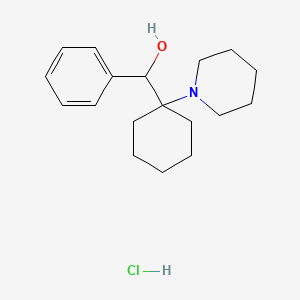
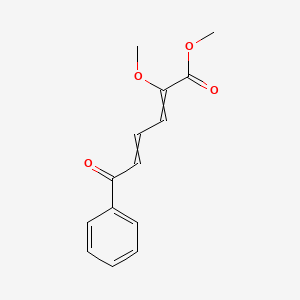
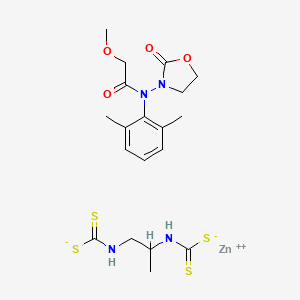
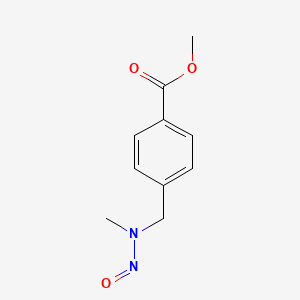
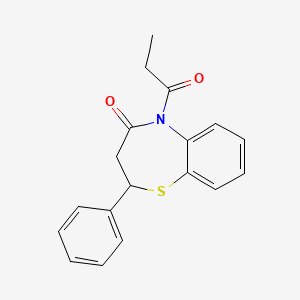
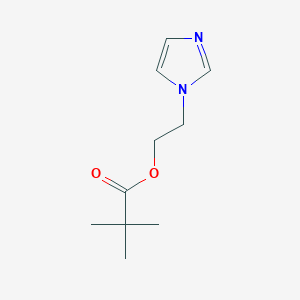
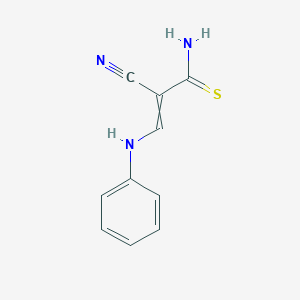
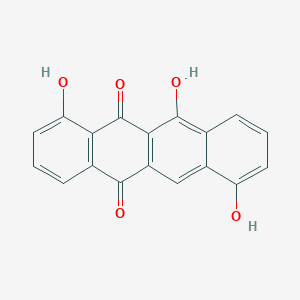

![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
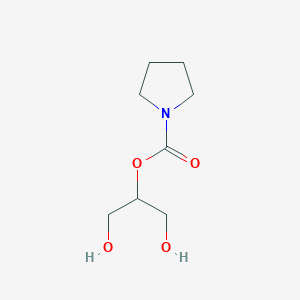
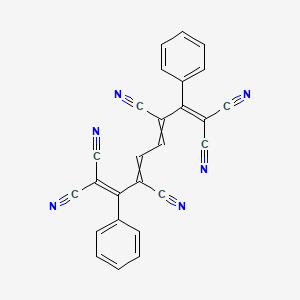
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
